COX-2 Selectivity Index of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives Compared to Celecoxib
Novel spiro pyrrolo[3,4-d]pyrimidine derivatives exhibit significantly higher COX-2 selectivity than the reference drug celecoxib. Compound 11 showed a selectivity index (COX-2/COX-1) of 175, and compound 6 showed an index of 129.21, compared to 31.52 for celecoxib [1]. Additionally, compound 14 demonstrated anti-inflammatory activity with an IC₅₀ of 6.00 µM versus 14.50 µM for celecoxib [1].
| Evidence Dimension | COX-2 selectivity index and anti-inflammatory IC₅₀ |
|---|---|
| Target Compound Data | Selectivity index: 175 (compound 11), 129.21 (compound 6); IC₅₀: 6.00 µM (compound 14) |
| Comparator Or Baseline | Celecoxib: selectivity index 31.52; IC₅₀ 14.50 µM |
| Quantified Difference | 5.6-fold and 4.1-fold higher selectivity index; 2.4-fold lower IC₅₀ |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay; DPPH radical scavenging |
Why This Matters
Higher COX-2 selectivity may translate to improved gastrointestinal safety profiles, a critical factor in selecting anti-inflammatory candidates for further development.
- [1] Alzahrani, A. Y. A., Shehab, W. S., Amer, A. H., Assy, M. G., Mouneir, S. M., Abdelaziz, M., & Abdel Hamid, A. M. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14, 995-1008. View Source
